molecular formula C11H15N5S B6459954 2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole CAS No. 2549030-38-6

2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole

Cat. No.: B6459954
CAS No.: 2549030-38-6
M. Wt: 249.34 g/mol
InChI Key: QHOOYFFUGSNRMZ-UHFFFAOYSA-N
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Description

The compound 2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted at position 2 with a methyl group and at position 5 with a functionalized azetidine ring. The azetidine moiety is further modified by a methylene bridge linked to a 4-methylpyrazole group.

Structural characterization techniques such as NMR, IR, and X-ray crystallography (via programs like SHELXL ) would be critical for confirming its purity and configuration.

Properties

IUPAC Name

2-methyl-5-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S/c1-8-3-12-16(4-8)7-10-5-15(6-10)11-14-13-9(2)17-11/h3-4,10H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOOYFFUGSNRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 4-methyl-1H-pyrazole through the reaction of hydrazine with 4-methyl-3-penten-2-one under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is introduced by reacting the pyrazole derivative with an appropriate azetidine precursor, such as 3-chloromethylazetidine, under basic conditions.

    Thiadiazole Ring Formation: The final step involves the cyclization of the intermediate with thiosemicarbazide and an oxidizing agent like hydrogen peroxide to form the 1,3,4-thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thiadiazole ring to

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nitrogen-containing heterocycles with demonstrated biological activity. Below is a comparative analysis with structurally related derivatives:

Compound Name / Structure Key Features Biological Activity (IC₅₀) Synthesis Method Reference
Target Compound : 2-Methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole Thiadiazole + azetidine + 4-methylpyrazole Not reported in evidence Likely via hydrazonoyl halide or click chemistry
Compound 9b : 1,3,4-Thiadiazole derivative () Thiadiazole + triazole + fluorophenyl substituent 2.94 µM (HepG2) Hydrazonoyl halide reaction
Compound 12a : Thiazole derivative () Thiazole + diazenyl + triazole 1.19 µM (HepG2), 3.4 µM (MCF-7) Condensation with thioureas
Compound 13a–13d : 1,3,4-Thiadiazoles () Thiadiazole + pyrazole + nitroaryl groups Not reported Reaction of hydrazonoyl chlorides
Thiazolo[4,3-b]-1,3,4-thiadiazole derivatives () Fused thiazole-thiadiazole system Antitumor activity (specific IC₅₀ not provided) Aldehyde-thioglycolic acid condensation
Compound 6h : 1,3,4-Thiadiazine derivative () Thiadiazine + pyrazole + methoxyphenyl Not reported Amide coupling with HOBt/EDC

Key Observations:

Core Heterocycle Influence: The 1,3,4-thiadiazole core (as in the target compound and 9b/13a–13d) is associated with antitumor activity, particularly against hepatocellular carcinoma (HepG2) . Thiazole derivatives (e.g., 12a) exhibit dual activity against HepG2 and breast cancer (MCF-7), suggesting that sulfur-containing heterocycles enhance broad-spectrum efficacy .

Substituent Effects :

  • Azetidine vs. Triazole : The azetidine group in the target compound may confer rigidity and improved bioavailability compared to triazole-containing analogues (e.g., 9b) .
  • Pyrazole Modifications : The 4-methylpyrazole substituent in the target compound parallels pyrazole moieties in and , which are linked to enhanced metabolic stability .

Synthetic Flexibility: Hydrazonoyl halide reactions () are versatile for introducing diverse aryl/heteroaryl groups to thiadiazoles. Click chemistry (e.g., triazole formation in ) could also be adapted for azetidine functionalization .

Biological Performance :

  • Fluorinated aryl groups (e.g., in 9b) enhance cytotoxicity, while methoxy or bromo substituents () may improve solubility or target binding . The target compound’s 4-methylpyrazole group could similarly optimize pharmacokinetics.

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